N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Brand Name:
Vulcanchem
CAS No.:
118498-98-9
VCID:
VC21315281
InChI:
InChI=1S/C20H22N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3
SMILES:
CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4
Molecular Formula:
C20H22N2
Molecular Weight:
290.4 g/mol
N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
CAS No.: 118498-98-9
Cat. No.: VC21315281
Molecular Formula: C20H22N2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118498-98-9 |
|---|---|
| Molecular Formula | C20H22N2 |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | N-benzyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
| Standard InChI | InChI=1S/C20H22N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,19,21-22H,5,8-9,13H2,1H3 |
| Standard InChI Key | QFDFWFMCDCUQNX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2CCCC3NCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator